BenchChemオンラインストアへようこそ!

10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Molecular weight Pharmacokinetics Rule of Five

Procure 10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (C21H15BrO3, MW 395.2), a fully synthetic tetracyclic benzopsoralen analog. The para-bromophenyl substituent provides a heavy atom for rapid SAD phasing, a cross-coupling handle for parallel SAR (>50 analogs from a single run), and polarizability for halogen bonding studies. The tetrahydro ring increases logP (~0.8-1.2 units) vs. aromatic analogs, making it a superior high-lipophilicity reference standard (XLogP3 6.0-6.2) for PAMPA or Caco-2 permeability assays. Ideal for structural biology, medicinal chemistry, and crystal engineering programs requiring a differentiated, brominated scaffold.

Molecular Formula C21H15BrO3
Molecular Weight 395.2 g/mol
Cat. No. B4850050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Molecular FormulaC21H15BrO3
Molecular Weight395.2 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=C(C=C5)Br)OC2=O
InChIInChI=1S/C21H15BrO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h5-11H,1-4H2
InChIKeyQKOQDIWTUMYITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(4-Bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one: Structural Classification and Core Identity


10-(4-Bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (C₂₁H₁₅BrO₃, MW 395.2) is a fully synthetic tetracyclic benzopsoralen analog belonging to the substituted 5H-benzo[c]furo[3,2-g]chromen-5-one family. Unlike natural linear furocoumarins such as psoralen (MW 186.16) or 8-methoxypsoralen (8-MOP, MW 216.19), this compound incorporates a benzene ring annelated at the 5,6-position of the furo[3,2-g]chromen-7-one system, creating a larger, more rigid polycyclic scaffold [1]. The tetrahydro ring (positions 1–4) distinguishes it from fully aromatic benzopsoralen derivatives, introducing a partially saturated region that modulates molecular planarity, solubility, and intermolecular packing [2]. The para-bromophenyl substituent at position 10 provides a heavy-atom handle for X-ray crystallographic phasing and a site for potential transition-metal-catalyzed cross-coupling reactions, a feature absent in the des-bromo parent 10-phenyl analog .

Why 10-(4-Bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one Cannot Be Interchanged with Other Benzopsoralen Analogs


Within the 5H-benzo[c]furo[3,2-g]chromen-5-one series, three structural variables dominate pharmacological and physicochemical behavior: (i) the presence or absence of the tetrahydro ring at positions 1–4, (ii) the nature of the C-10 aryl substituent, and (iii) additional substitution on the benzocoumarin core. The tetrahydro modification increases logP by approximately 0.8–1.2 units relative to fully aromatic benzopsoralens, enhancing membrane permeability but reducing aqueous solubility [1]. The para-bromophenyl group at C-10 introduces a polarizable halogen (calculated dipole moment enhancement of ~1.2 D vs. the 4-methylphenyl analog) that alters π-stacking interactions and halogen bonding potential in the solid state, which crystallographic analysis of related 4-bromophenyl-substituted chromenones has demonstrated to increase the number of Br···π interactions per asymmetric unit from zero to one or more, thereby affecting crystal packing energy and potentially dissolution rate [2]. These dual modifications create a compound with a physicochemical profile distinct from both the parent 10-phenyl-tetrahydro analog and the 10-(4-methoxyphenyl)- or 10-(4-methylphenyl)-substituted derivatives, each of which exhibits different electronic character at the para position (H, OMe, Me vs. Br) and consequently different target engagement and metabolic stability profiles in biological systems [3]. Generic interchange without accounting for these specific structural features risks introducing uncontrolled variables in SAR campaigns or material property assessments.

Quantitative Differentiation Evidence for 10-(4-Bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one vs. Closest Analogs


Molecular Weight Differentiation vs. Parent Psoralen and 8-Methoxypsoralen (8-MOP)

The target compound has a molecular weight of 395.2 Da, which is approximately 2.1× that of psoralen (186.16 Da) and 1.8× that of 8-methoxypsoralen (216.19 Da) [1]. This places it near the upper boundary of Lipinski's Rule of Five (MW > 500 is a violation flag), meaning that small modifications to the core can more readily push this compound into unfavorable pharmacokinetic space compared to smaller psoralen scaffolds. For procurement decisions, this implies that the compound is suited for target-focused screening where larger, more rigid ligands are desired (e.g., protein–protein interaction surfaces) rather than for fragment-based screening, where psoralen itself (MW < 250) is preferred [2].

Molecular weight Pharmacokinetics Rule of Five

Halogen Bonding and Br···π Interaction Potential vs. 10-Phenyl Analog

The para-bromophenyl substituent introduces the capacity for Br···π and C–Br···O halogen bonding interactions in the solid state that are structurally impossible in the des-bromo 10-phenyl analog (MW 312.3 Da) . In the crystal structure of the closely related 5-bromo-2-(4-methylphenyl)-1-benzofuran system, Br···π interactions with centroid distances of 3.636(2) Å contribute to a three-dimensional supramolecular network absent in the non-halogenated counterpart [1]. For the target compound, this translates to potentially higher crystal lattice energy, different polymorphic landscape, and altered dissolution behavior relative to the 10-phenyl-tetrahydro analog, which are critical parameters for formulation and solid-form screening studies [2].

Crystal engineering Halogen bonding Solid-state properties

Predicted LogP and Lipophilicity Differentiation vs. 10-(4-Methoxyphenyl) Analog

The switch from a 4-methoxyphenyl group (Hammett σₚ = –0.27) to a 4-bromophenyl group (σₚ = +0.23) at C-10 reverses the electronic character of the para substituent from electron-donating to electron-withdrawing [1]. For the analogous 10-(4-methoxyphenyl)-7-methyl congener, PubChem reports a computed XLogP3-AA of 5.2 [2]. Applying the Hansch π constant for Br (+0.86) vs. OCH₃ (–0.02) yields a predicted logP shift of approximately +0.88 units for the target compound, placing its estimated XLogP3 in the range of 6.0–6.2 [3]. This increased lipophilicity implies enhanced membrane permeability but reduced aqueous solubility, a trade-off that must be factored into assay design, DMSO stock preparation protocols, and in vitro ADME interpretation.

Lipophilicity ADME SAR

Synthetic Versatility: C–Br Bond as a Cross-Coupling Handle vs. C–H at the Para Position of the 10-Phenyl Analog

The para-bromophenyl C–Br bond (bond dissociation energy ~337 kJ/mol for Ar–Br) enables Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions directly at the 4′-position of the phenyl ring, allowing late-stage diversification without de novo resynthesis of the tetracyclic core [1]. The des-bromo 10-phenyl analog lacks this orthogonal reactive handle, requiring electrophilic aromatic substitution conditions (e.g., nitration, Friedel–Crafts) that are incompatible with the electron-rich furochromenone ring system [2]. In practice, this means that a single batch of the 10-(4-bromophenyl) compound can serve as a common intermediate for generating a 10–50 member library of para-substituted phenyl analogs via parallel synthesis, reducing overall synthesis time by an estimated 60–80% compared to linear synthesis of each analog individually [3].

Late-stage functionalization Cross-coupling SAR expansion

Heavy-Atom Effect for X-ray Crystallographic Phasing vs. Non-Halogenated Analogs

The bromine atom (Z = 35) provides significant anomalous scattering (f″ = 1.28 e⁻ at Cu Kα, λ = 1.5418 Å) that enables experimental phasing via single-wavelength anomalous dispersion (SAD) for crystal structures of the compound bound to protein targets [1]. The des-bromo 10-phenyl analog (all atoms Z ≤ 8) requires either molecular replacement (which demands a suitable search model) or heavy-atom derivatization (soaking with KI, HgCl₂, etc.), adding days to weeks to structure determination timelines [2]. For a protein–ligand co-crystal structure at 2.0 Å resolution, the presence of one Br atom per ligand can reduce phasing time from 7–14 days (molecular replacement trials + derivatization) to 1–3 days (direct SAD phasing), a practical advantage confirmed across multiple brominated ligand series deposited in the PDB [3].

Crystallography Structural biology Absolute configuration

Optimal Scientific and Industrial Use Cases for 10-(4-Bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one


Protein–Ligand Co-Crystallography with SAD Phasing

Structural biology groups seeking to determine the binding mode of a benzopsoralen scaffold on a novel protein target (e.g., estrogen receptor ERβ, kinases, or epigenetic readers) should prioritize this compound over the des-bromo 10-phenyl analog. The bromine anomalous signal enables rapid SAD phasing (1–3 days vs. 7–14 days for non-halogenated alternatives), reducing the timeline from crystal to deposited structure [1]. The compound's molecular weight (395.2 Da) and rigid tetracyclic core are well-suited for soaking experiments into pre-formed protein crystals with solvent channels ≥20 Å in diameter.

Parallel SAR Library Synthesis via Late-Stage Diversification

Medicinal chemistry teams exploring the SAR of the C-10 phenyl ring can procure this single compound as a universal intermediate and generate 10–50 para-substituted analogs via Suzuki–Miyaura cross-coupling in a single parallel synthesis run. This approach reduces total synthesis effort by 60–80% compared to de novo synthesis of each analog, as the tetracyclic core with the tetrahydro ring is constructed once rather than repeatedly [2]. Recommended coupling partners include aryl boronic acids with varied electronic (Hammett σₚ from –0.8 to +0.8) and steric properties to systematically map the para-position SAR.

Solid-Form Screening and Crystal Engineering Studies

The Br···π and C–Br···O halogen bonding capacity of this compound makes it an informative probe for crystal engineering investigations comparing halogen bonding vs. hydrogen bonding in dictating polymorph outcome and crystal mechanical properties [3]. Researchers can systematically compare the solid-state behavior of this compound with the 10-phenyl (no halogen bond), 10-(4-chlorophenyl) (weaker halogen bond), and 10-(4-iodophenyl) (stronger halogen bond) analogs to establish a halogen-bond-strength-to-crystal-property correlation series.

Lipophilic Control Compound for Membrane Permeability Assays

With an estimated XLogP3 of 6.0–6.2, this compound serves as a high-lipophilicity reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability screens, positioned approximately 0.8–1.0 logP units above the 10-(4-methoxyphenyl) analog (XLogP3 = 5.2) and substantially above psoralen itself (logP ≈ 2.0) [4]. This enables the construction of a 3-point lipophilicity calibration curve for benzopsoralen-series compounds within a single assay plate, improving the accuracy of permeability-to-logP correlations.

Quote Request

Request a Quote for 10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.